6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine

Descripción general

Descripción

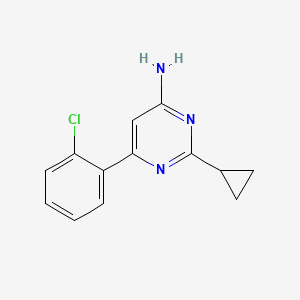

6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 2-chlorophenyl group and a cyclopropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

Introduction of the 2-Chlorophenyl Group: This step often involves a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2-chlorophenyl is coupled with a halogenated pyrimidine intermediate.

Cyclopropyl Group Addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

6-(2-Chlor

Actividad Biológica

6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H12ClN3

- Molecular Weight : 235.7 g/mol

- Structure : The compound features a pyrimidine ring substituted with a cyclopropyl group and a chlorophenyl moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit various kinases, which play crucial roles in cellular signaling pathways. The compound's structural features allow it to bind effectively to the active sites of these enzymes, leading to modulation of their activity.

Antimalarial Activity

Recent studies have highlighted the compound's efficacy against Plasmodium species, particularly in inhibiting Plasmepsin X (PMX), an essential aspartyl protease involved in the malaria lifecycle. The half-maximal inhibitory concentration (IC50) for PMX was reported to be significantly low, indicating potent activity:

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | PMX | 31 |

This inhibition disrupts the parasite's ability to invade erythrocytes and develop into functional liver merozoites, showcasing its potential as an antimalarial agent .

Anti-Cancer Potential

The compound has also been investigated for its anti-cancer properties. It demonstrates inhibitory effects on several cancer cell lines by targeting kinases involved in cell proliferation and survival pathways. For example, it has shown selectivity against certain human aspartyl proteases with varying IC50 values:

| Target Enzyme | IC50 (nM) |

|---|---|

| Cat D | 64 |

| Renin | 180 |

| BACE | 5000 |

These findings suggest that the compound could be developed further as a therapeutic agent for cancer treatment .

Case Studies

- In Vivo Efficacy : In animal models, administration of this compound resulted in significant reductions in parasitemia levels compared to control groups. This underscores its potential for clinical applications in treating malaria.

- Safety Profiling : Early safety evaluations indicated a favorable profile with minimal off-target effects when tested against a panel of 44 antitargets, suggesting that the compound may have a good therapeutic window .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research indicates that pyrimidine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the pyrimidine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

- Antiviral Properties : Some studies suggest that compounds similar to 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine may inhibit viral replication mechanisms, making them candidates for antiviral drug development.

-

Neuropharmacology

- CNS Activity : The compound has been investigated for its potential effects on the central nervous system (CNS). Preliminary studies suggest it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression or anxiety.

- Enzyme Inhibition : It has been noted that this compound can act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, which could lead to increased levels of specific neurotransmitters in the brain.

-

Agricultural Chemistry

- Pesticide Development : The unique structural features of this compound make it a candidate for developing new agrochemicals. Its effectiveness against certain pests has been a focus of research aimed at creating environmentally friendly pesticides.

Case Studies and Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines. | |

| Antiviral Properties | Inhibition of viral replication in vitro; potential for drug development. | |

| CNS Activity | Modulation of serotonin levels; implications for mood disorders. | |

| Enzyme Inhibition | Significant inhibition of monoamine oxidase, affecting neurotransmitter levels. | |

| Pesticide Efficacy | Effective against aphids; potential for use in organic farming. |

Propiedades

IUPAC Name |

6-(2-chlorophenyl)-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJMXPVFVJVRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.